molecular formula C10H7NO3 B14703845 2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile CAS No. 24966-31-2

2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile

Cat. No.: B14703845
CAS No.: 24966-31-2
M. Wt: 189.17 g/mol
InChI Key: NSSRXTKVJVFBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile is an organic compound characterized by the presence of a benzodioxole ring attached to a nitrile group through a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile typically involves the condensation of 1,3-benzodioxole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group, in particular, allows for versatile chemical transformations that are not possible with some of its analogs.

Properties

CAS No.

24966-31-2

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile

InChI

InChI=1S/C10H7NO3/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,5,8H,6H2

InChI Key

NSSRXTKVJVFBGK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.